Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a quinazoline core, an azepine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl piperazine-1-carboxylate with a quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control of reaction parameters, such as temperature and flow rates, leading to efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted analogs with potential therapeutic applications .
Scientific Research Applications
Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{3-oxo-3-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)amino]propanoyl}-1-piperazinecarboxylate
- 4-Ethyl-N-(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)-1-piperazinecarbothioamide
Uniqueness
Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazoline core, azepine ring, and piperazine moiety sets it apart from other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C21H26N4O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 4-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N4O4/c1-2-29-21(28)24-12-10-23(11-13-24)19(26)15-7-8-16-17(14-15)22-18-6-4-3-5-9-25(18)20(16)27/h7-8,14H,2-6,9-13H2,1H3 |
InChI Key |
MGVKTVBOXBTWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
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